

An In-depth Technical Guide to N-ethylacrylamide: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *N*-ethylacrylamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylacrylamide (NEA) is a vinyl monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and particularly in the realm of drug development and delivery. Its unique chemical structure, featuring a reactive vinyl group, a hydrophilic amide moiety, and a moderately hydrophobic ethyl group, imparts valuable properties to its corresponding polymer, poly(**N-ethylacrylamide**) (PNEA). This guide provides a comprehensive overview of the physical and chemical properties of NEA, detailed experimental protocols for its synthesis and polymerization, and an exploration of its applications, with a focus on its role in the development of advanced drug delivery systems.

Physicochemical Properties

N-ethylacrylamide is a colorless to light yellow liquid at room temperature. A summary of its key physicochemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of N-ethylacrylamide

Property	Value
Chemical Formula	C ₅ H ₉ NO
Molecular Weight	99.13 g/mol
CAS Number	5883-17-0
Appearance	Colorless to light yellow liquid
Melting Point	Approximately 23 °C
Boiling Point	99-100 °C at 5 Torr
Density	0.932 g/cm ³ at 25 °C
Refractive Index (n ²⁰ /D)	1.4700

Table 2: Solubility and Reactivity Data of N-ethylacrylamide

Property	Description
Solubility	Miscible with water and polar organic solvents (e.g., acetone, 2-propanol) due to its hydrogen-bonding capacity.
Reactivity	The vinyl group readily undergoes addition reactions, most notably free-radical polymerization. The amide group can participate in hydrolysis under certain conditions.
pKa	The amide proton is weakly acidic, with a predicted pKa of around 15.13.

Spectral Data (Predicted)

While experimental spectra for **N-ethylacrylamide** are not readily available in public databases, its spectral characteristics can be predicted based on its molecular structure.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (in the range of 5.5-6.5 ppm), the N-H proton (a broad singlet), the methylene protons of the ethyl group (a quartet), and the methyl protons of the ethyl group (a triplet).
- ¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbon, the two vinyl carbons, and the two carbons of the ethyl group.
- IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the N-H stretch, the C=O stretch (amide I band), and the N-H bend (amide II band). The C=C stretch of the vinyl group will also be present.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z = 99, along with fragmentation patterns corresponding to the loss of ethyl and acryloyl groups.

Chemical Properties and Reactivity

The chemical behavior of **N-ethylacrylamide** is dominated by the reactivity of its vinyl and amide functional groups.

Polymerization

N-ethylacrylamide readily undergoes free-radical polymerization to form poly(**N-ethylacrylamide**) (PNEA). This polymerization can be initiated by thermal initiators (e.g., AIBN, APS) or by redox systems. The resulting polymer is thermoresponsive, exhibiting a lower critical solution temperature (LCST) in aqueous solutions. This property is central to its use in "smart" materials.

Hydrolysis

Under acidic or basic conditions, the amide bond in **N-ethylacrylamide** can be hydrolyzed to yield acrylic acid and ethylamine. The rate of hydrolysis is dependent on pH and temperature.

Experimental Protocols

Synthesis of N-ethylacrylamide

The most common laboratory synthesis of **N-ethylacrylamide** involves the reaction of acryloyl chloride with ethylamine.

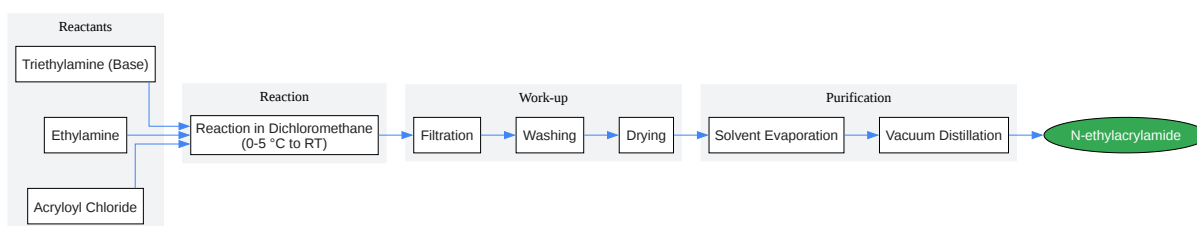
Materials:

- Acryloyl chloride
- Ethylamine (as a solution in a suitable solvent, e.g., THF or water)
- Triethylamine (or another non-nucleophilic base)
- Anhydrous dichloromethane (or other suitable aprotic solvent)
- Anhydrous sodium sulfate
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and hotplate
- Ice bath

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylamine and triethylamine in anhydrous dichloromethane.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a solution of acryloyl chloride in anhydrous dichloromethane to the stirred ethylamine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **N-ethylacrylamide**.



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Synthesis workflow for N-ethylacrylamide.

Free-Radical Polymerization of N-ethylacrylamide

This protocol describes a typical solution polymerization of **N-ethylacrylamide**.

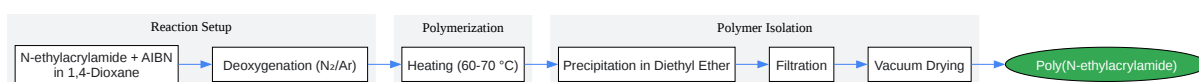
Materials:

- **N-ethylacrylamide** (monomer)
- 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

- Anhydrous 1,4-dioxane (or other suitable solvent)
- Diethyl ether (for precipitation)
- Schlenk flask or similar reaction vessel with a magnetic stirrer
- Nitrogen or argon gas supply
- Oil bath

Procedure:

- Dissolve the desired amount of **N-ethylacrylamide** and AIBN in anhydrous 1,4-dioxane in the Schlenk flask.
- Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
- Place the flask in a preheated oil bath at 60-70 °C to initiate the polymerization.
- Allow the reaction to proceed for several hours (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
- After the desired time, cool the reaction mixture to room temperature.
- Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.
- Collect the precipitated polymer by filtration.
- Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator.
- Dry the polymer under vacuum to a constant weight.



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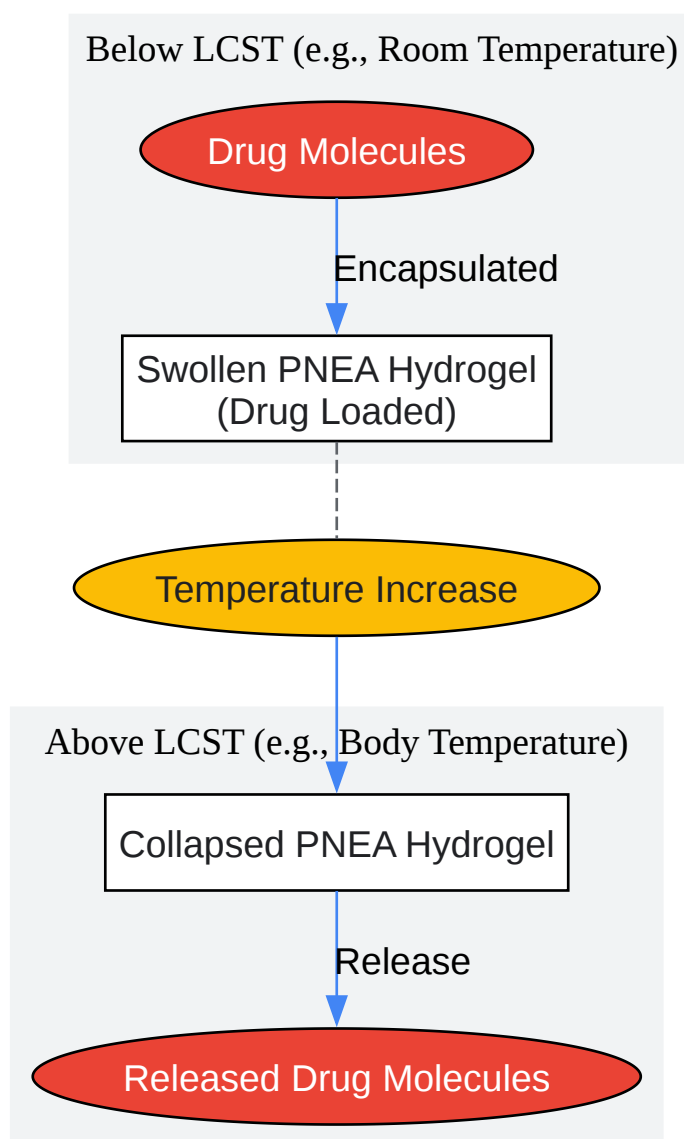
*Workflow for free-radical polymerization of **N-ethylacrylamide**.*

Applications in Drug Development

The most significant application of **N-ethylacrylamide** in the pharmaceutical field lies in the thermoresponsive properties of its polymer, PNEA. This "smart" behavior is exploited in the design of advanced drug delivery systems.

Thermoresponsive Hydrogels for Controlled Drug Release

Hydrogels based on PNEA can be designed to undergo a volume phase transition at a specific temperature (the LCST). Below the LCST, the hydrogel is swollen and can be loaded with a therapeutic agent. When the temperature is raised above the LCST, the hydrogel collapses and releases the entrapped drug. This allows for on-demand drug release triggered by changes in local temperature, such as at a site of inflammation or in response to externally applied heat.



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Thermoresponsive drug release from a PNEA hydrogel.

Biocompatibility

For any material to be used in drug delivery, biocompatibility is a critical factor. Studies on poly(N-alkylacrylamides), including PNEA, have generally shown good biocompatibility. However, as with any synthetic polymer, thorough in vitro and in vivo testing is necessary to establish the safety profile for a specific application. It is important to note that the monomer, **N-ethylacrylamide**, is classified as harmful if swallowed and requires careful handling in the laboratory.[1]

Biological Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of **N-ethylacrylamide** or its polymer with specific biological signaling pathways. The biological effects of PNEA-based drug delivery systems are primarily attributed to the controlled release of the encapsulated therapeutic agent, which then acts on its specific cellular targets and signaling cascades. The polymer itself is generally considered to be an inert carrier. Future research may explore the potential for functionalized PNEA to interact with cellular components and influence signaling pathways.

Safety and Handling

N-ethylacrylamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2][3] Work should be conducted in a well-ventilated area or a fume hood.[2][3] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[1] If inhaled, move to fresh air.[1] If swallowed, seek medical attention.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[1][2][3]

Conclusion

N-ethylacrylamide is a valuable monomer for the synthesis of thermoresponsive polymers with significant potential in the field of drug development. The ability to create "smart" hydrogels that can release drugs in a controlled manner based on temperature changes opens up new possibilities for targeted therapies. While further research is needed to fully elucidate the biological interactions of PNEA and to develop more detailed synthesis and polymerization protocols, the fundamental properties of **N-ethylacrylamide** make it a compelling building block for the next generation of drug delivery systems.

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